1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran moiety
Preparation Methods
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrazole derivatives with tetrahydropyran intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules provide insights into its efficacy and potential therapeutic applications .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-ylboronic acid: This compound is used in Suzuki-Miyaura cross-coupling reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Known for its role in organic synthesis and chemical research.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGKTKHZPZBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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